ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts significant pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core. This can be achieved by cyclization reactions involving appropriate starting materials such as 3-amino-4-cyano-2-thiophenecarboxamides . The cyclization is often carried out in the presence of formic acid or other cyclizing agents under reflux conditions.
Once the thieno[3,2-b]pyridine core is synthesized, it is further functionalized to introduce the hydroxy, methyl, and oxo groups. This involves selective oxidation and reduction reactions using reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4). The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ greener and more sustainable reagents and solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.
Substitution: Nitric acid (HNO3) in sulfuric acid (H2SO4) for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also modulate receptor activity by acting as an agonist or antagonist . The pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-{7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate can be compared with other thienopyridine derivatives such as:
- Ethyl 7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
These compounds share similar core structures but differ in their functional groups, which can significantly impact their biological activities and applications. The unique combination of functional groups in this compound imparts distinct pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-3-25-18(24)10-4-6-11(7-5-10)19-16(22)13-14(21)15-12(8-9-26-15)20(2)17(13)23/h4-9,21H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPFWLNRRHRFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.